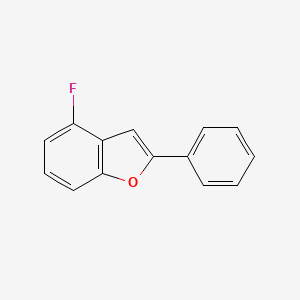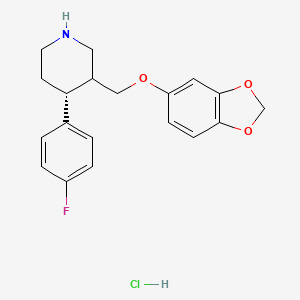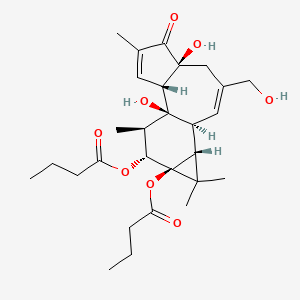
4Alpha-Phorbol 12,13-Dibutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4Alpha-Phorbol 12,13-Dibutyrate is a phorbol ester, a class of compounds known for their biological activity, particularly in cancer research. This compound is a potent activator of protein kinase C, a family of enzymes involved in various cellular processes, including cell growth and differentiation . It is more hydrophilic than other phorbol esters, which makes it easier to wash out of cells in tissue culture .
準備方法
The synthesis of 4Alpha-Phorbol 12,13-Dibutyrate typically involves multiple steps starting from phorbol. One documented method involves a nine-step synthesis process to convert phorbol into 12-Epi-phorbol-12,13-dibutyrate . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and functional group transformations.
化学反応の分析
4Alpha-Phorbol 12,13-Dibutyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Although less common, reduction reactions can alter the ketone group in the structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
4Alpha-Phorbol 12,13-Dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Cancer Research: It is used as a tumor promoter to study cancer cell proliferation and differentiation.
Cell Signaling Studies: The compound helps in understanding the role of protein kinase C in various signaling pathways.
Neuroscience: It is used to study synaptic potentiation and neurotransmitter release.
Pharmacology: Researchers use it to investigate the effects of protein kinase C activation on various physiological processes.
作用機序
4Alpha-Phorbol 12,13-Dibutyrate exerts its effects primarily by activating protein kinase C. This activation leads to a cascade of intracellular events, including the phosphorylation of various target proteins. The compound also promotes the synthesis of nitric oxide and affects calcium signaling within cells . The molecular targets include protein kinase C isoforms, endothelial nitric oxide synthase, and various calcium channels .
類似化合物との比較
4Alpha-Phorbol 12,13-Dibutyrate is often compared to other phorbol esters like phorbol 12-myristate 13-acet
特性
分子式 |
C28H40O8 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1 |
InChIキー |
BQJRUJTZSGYBEZ-NQGQECDZSA-N |
異性体SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C |
正規SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


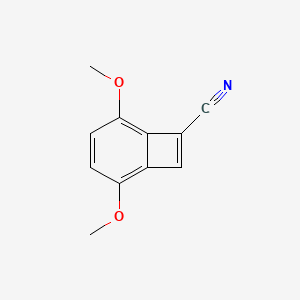


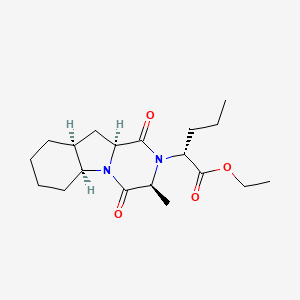

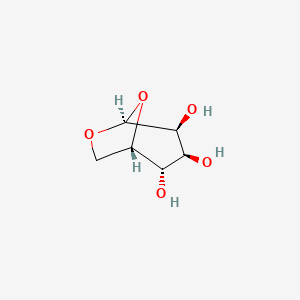
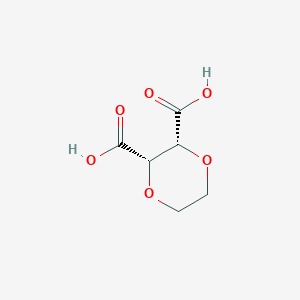

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)
